molecular formula C20H18N6O3 B2793278 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 892468-29-0

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2793278
CAS No.: 892468-29-0
M. Wt: 390.403
InChI Key: WISWKSXBPAIMSE-UHFFFAOYSA-N
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Description

2-(3-Benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential applications in various fields of science, including chemistry, biology, medicine, and industry. This compound is characterized by its unique triazolopyrimidine core and a methoxyphenyl group, which may confer specific biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions:

  • Formation of the triazolopyrimidine core: : This might involve the cyclization of appropriate precursors under controlled conditions.

  • Attachment of the benzyl group: : Benzylation of the triazolopyrimidine core can be achieved through nucleophilic substitution or other suitable organic reactions.

  • Introduction of the methoxyphenyl acetamide group: : This step may involve the acylation of the intermediate compound using an acyl chloride or other acylating agents.

Industrial Production Methods

In industrial settings, the synthesis would be optimized for large-scale production, focusing on maximizing yield, purity, and cost-effectiveness. Common strategies might include:

  • Optimizing reaction conditions: : Temperature, solvent, and catalyst selection to improve reaction efficiency.

  • Purification techniques: : Use of crystallization, distillation, or chromatography to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide may undergo various chemical reactions, such as:

  • Oxidation and reduction: : Modifying functional groups within the molecule.

  • Substitution reactions: : Replacing one functional group with another.

  • Hydrolysis: : Breaking down the compound into its constituent parts with the aid of water.

Common Reagents and Conditions

Reagents used in these reactions might include:

  • Oxidizing agents: : Like potassium permanganate or chromium trioxide.

  • Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.

  • Nucleophiles and electrophiles: : For substitution reactions.

  • Acids or bases: : For hydrolysis and other reaction types.

Major Products

The products formed from these reactions will depend on the specific reaction conditions and reagents used, often resulting in derivatives or fragments of the original compound.

Scientific Research Applications

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide may have several scientific research applications:

  • Chemistry: : Studied for its unique structure and reactivity.

  • Biology: : Investigated for potential effects on biological systems and pathways.

  • Medicine: : Examined for therapeutic properties, possibly as a candidate for drug development.

  • Industry: : Explored for use in manufacturing processes or as a specialty chemical.

Comparison with Similar Compounds

Similar Compounds

Several other compounds share structural similarities with 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide, including:

  • Other triazolopyrimidines: : Compounds with similar core structures but different substituents.

  • Benzyl derivatives: : Molecules featuring the benzyl group attached to various cores.

  • Methoxyphenyl compounds: : Compounds with the methoxyphenyl moiety attached to different molecular frameworks.

Uniqueness

What sets this compound apart is its combination of functional groups, which may confer unique biochemical properties and reactivity not found in closely related compounds. This distinct combination makes it a valuable subject for further research and application.

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Properties

IUPAC Name

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3/c1-29-16-9-5-8-15(10-16)22-17(27)12-25-13-21-19-18(20(25)28)23-24-26(19)11-14-6-3-2-4-7-14/h2-10,13H,11-12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISWKSXBPAIMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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